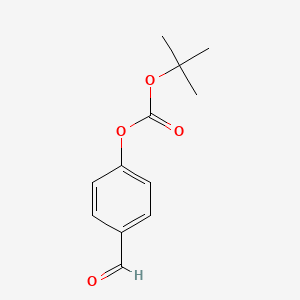

![molecular formula C13H12N2O4 B1298601 [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid CAS No. 887408-55-1](/img/structure/B1298601.png)

[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

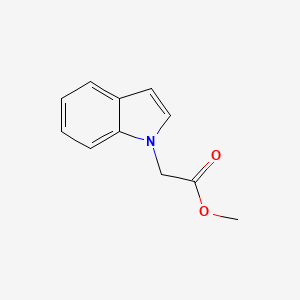

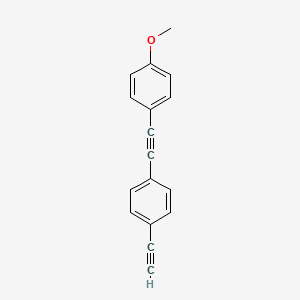

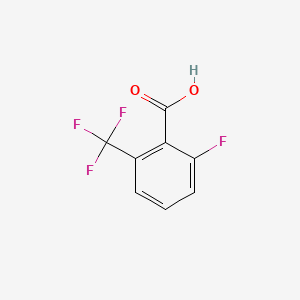

The compound [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid is a chemical entity that appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound. It contains a 4-methoxyphenyl group, which suggests the presence of a methoxy functional group attached to a benzene ring, enhancing its electronic properties and potentially its interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized through cyclization involving thiosemicarbazide and a phosphoryl chloride like POCl3 or PPA . Another related synthesis involved a multi-step reaction starting from an o-alkyl derivative of salicyaldehyde, followed by a Claisen–Schmidt condensation reaction with 4-methoxy benzaldehyde and subsequent reactions to yield functionalized pyrazole scaffolds . Although these syntheses do not directly describe the target compound, they provide insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been characterized using various analytical techniques such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

The related compounds have been used as intermediates in further chemical reactions. For example, acylation reactions involving [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid have led to the formation of new amides and 1-acylpyrazole derivatives . These reactions demonstrate the reactivity of the acyl group and its ability to form new bonds with nitrogen-containing compounds like amines and pyrazole.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the methoxy group and the pyrazole ring suggests that the compound may have moderate polarity, affecting its solubility and interaction with biological molecules. The antimicrobial and antioxidant activities of related compounds also suggest that the target compound may possess similar biological properties, which could be explored in further studies.

Scientific Research Applications

Synthesis and Reactivity

The compound's derivatives are involved in the acylation of amines and pyrazole, leading to new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This synthesis process highlights its potential in creating diverse chemical structures for further applications in medicinal chemistry and materials science (Arutjunyan et al., 2013).

Corrosion Inhibition

Derivatives of the compound have shown promise in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, indicating their application in industrial processes, particularly in petroleum refining facilities. Experimental and computational studies have demonstrated that these derivatives can significantly retard corrosion, possibly through the formation of protective layers on metal surfaces (Lgaz et al., 2020).

Antimicrobial Activity

Certain pyrazoline derivatives synthesized from the compound have been evaluated for their antimicrobial activity, with some showing good activity comparable to standard drugs. This suggests their potential use in developing new antimicrobial agents, particularly for resistant strains of bacteria and fungi (Kumar et al., 2012).

Material Science Applications

The compound and its derivatives are also explored for their applications in material science, such as the development of non-linear optical materials. This is attributed to their favorable electronic and structural properties, which are crucial for designing materials with specific optical characteristics (Tamer et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)13-10(8-16)6-15(14-13)7-12(17)18/h2-6,8H,7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPYZQGFKYPRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid | |

CAS RN |

887408-55-1 |

Source

|

| Record name | 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.